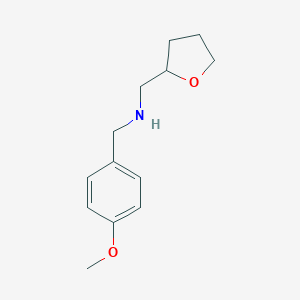![molecular formula C16H18N2O5S B185609 N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide CAS No. 5556-21-8](/img/structure/B185609.png)
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide, also known as NSC-71907, is a chemical compound that has been of interest to researchers due to its potential applications in the field of cancer research.
Applications De Recherche Scientifique
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide has been studied extensively for its potential anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the compound's ability to inhibit tumor growth in mice.
Mécanisme D'action
The exact mechanism of action of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to a decrease in cancer cell viability.
Biochemical and Physiological Effects
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, the compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is its ability to inhibit the activity of CA IX, which is overexpressed in many cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit the activity of CA IX. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide for therapeutic purposes.
Méthodes De Synthèse
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfanilic acid with acetic anhydride and N-(4-aminophenyl)acetamide. The final product is obtained after purification using column chromatography.
Propriétés
Numéro CAS |
5556-21-8 |
|---|---|
Nom du produit |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide |
Formule moléculaire |
C16H18N2O5S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-7-14(8-5-12)24(20,21)18-15-10-13(22-2)6-9-16(15)23-3/h4-10,18H,1-3H3,(H,17,19) |
Clé InChI |
VVYBOPRFGIFZSH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
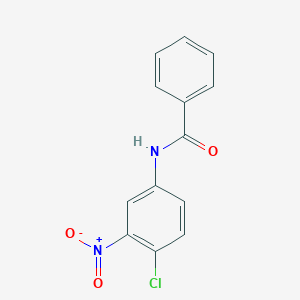
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
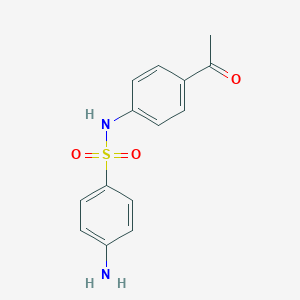
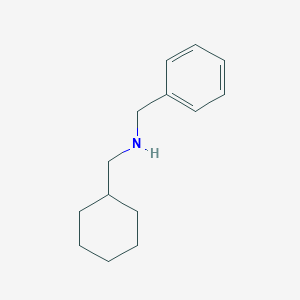
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
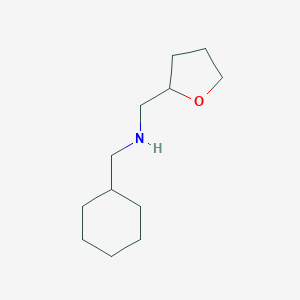
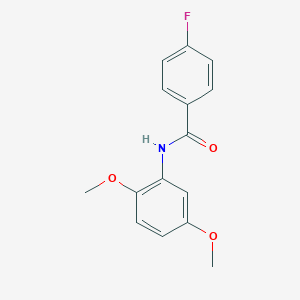
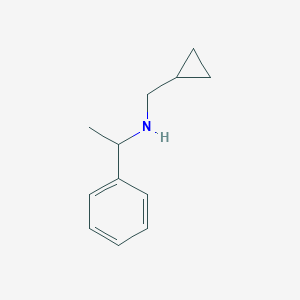
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)

